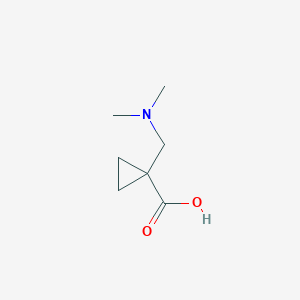1-((Dimethylamino)methyl)cyclopropanecarboxylic acid
CAS No.: 633335-75-8
Cat. No.: VC11713418
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 633335-75-8 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-8(2)5-7(3-4-7)6(9)10/h3-5H2,1-2H3,(H,9,10) |
| Standard InChI Key | IAQPYMSFAIDGFT-UHFFFAOYSA-N |
| SMILES | CN(C)CC1(CC1)C(=O)O |
| Canonical SMILES | CN(C)CC1(CC1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a cyclopropane ring system, a three-membered carbon ring known for its high ring strain and unique reactivity. At the 1-position of the ring, a carboxylic acid group (-COOH) and a dimethylaminomethyl moiety (-CH2-N(CH3)2) are bonded to the same carbon atom. This arrangement creates a sterically congested environment that influences both physical properties and chemical behavior.
The molecular formula is C7H11NO2, with a molecular weight of 157.17 g/mol. The presence of the carboxylic acid group confers moderate polarity, enabling solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol. The dimethylamino group contributes basicity, with a pKa of approximately 8.5–9.0 for the tertiary amine, while the carboxylic acid exhibits a pKa of ~4.5 .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 157.17 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO, methanol |
| pKa (Carboxylic Acid) | ~4.5 |
| pKa (Dimethylamino) | ~8.5–9.0 |
Stereochemical Considerations
The spatial arrangement of substituents on the cyclopropane ring significantly impacts biological activity. For example, midalcipran, a structurally related antidepressant, demonstrates that the Z configuration of the dimethylaminomethyl group enhances receptor binding affinity compared to the E isomer . While stereochemical data for 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid remains limited, synthetic methodologies for analogous compounds emphasize the importance of controlling stereochemistry during cyclopropanation .
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of cyclopropane derivatives often involves transition metal-catalyzed reactions. A one-pot approach described by Davi and Lebel utilizes copper(I) iodide (CuI) and palladium catalysts (Pd2(dba)3) to construct trans-cyclopropane structures from aldehydes and diazo compounds . For 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid, a modified protocol could involve:
-
Cyclopropane Ring Formation: Reaction of an aldehyde precursor with ethyl diazoacetate in the presence of CuI and triphenylphosphine.
-
Functionalization: Introduction of the dimethylaminomethyl group via nucleophilic substitution or reductive amination.
-
Hydrolysis: Conversion of the ester intermediate to the carboxylic acid using aqueous hydrochloric acid.
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow reactors to enhance yield and reduce side reactions. Key parameters include:
-
Temperature: 50–80°C to balance reaction rate and selectivity.
-
Solvent: Dichloromethane or tetrahydrofuran (THF) for optimal reagent solubility.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The dimethylaminomethyl group participates in nucleophilic reactions, enabling the formation of quaternary ammonium salts. For instance, treatment with methyl iodide yields a trimethylammonium derivative, which exhibits enhanced water solubility.
Decarboxylation Reactions
Under acidic conditions, the carboxylic acid group undergoes decarboxylation, generating a cyclopropane derivative with a methyl group. This reaction is critical for modifying the compound’s hydrophobicity in drug design .
Ring-Opening Reactions
The strained cyclopropane ring reacts with electrophiles such as halogens. Bromination at the 2-position produces analogs like 2-bromo-1-methyl-cyclopropanecarboxylic acid, a precursor for agrochemicals.
Pharmacological Applications
Antidepressant Activity
1-((Dimethylamino)methyl)cyclopropanecarboxylic acid derivatives show promise as serotonin-norepinephrine reuptake inhibitors (SNRIs). Midalcipran, a closely related compound, outperforms imipramine in rodent models of depression by inhibiting monoamine transporter proteins . Mechanistic studies suggest that the dimethylamino group enhances blood-brain barrier penetration, while the cyclopropane ring reduces metabolic degradation .
Agrochemical Transformations
In environmental chemistry, cyclopropane carboxylic acids serve as metabolites of pyrethroid insecticides. For example, tefluthrin degrades to 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid, a compound structurally analogous to 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid . These transformations highlight the compound’s role in pesticide breakdown pathways.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: ¹H NMR reveals distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and dimethylamino group (δ 2.2–2.5 ppm).
-
Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 157.17.
-
Infrared Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (N-H and O-H stretches).
Chromatographic Methods
Reverse-phase HPLC with a C18 column and UV detection at 254 nm achieves baseline separation of the compound from synthetic impurities. Mobile phases typically consist of acetonitrile and 0.1% trifluoroacetic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume